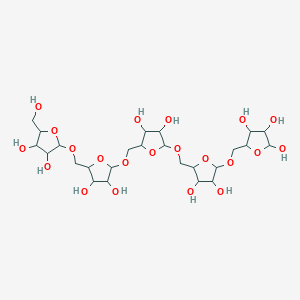
1,5-a-L-Arabinopentaose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-α-L-Arabinopentaose is a pentasaccharide composed of five arabinose units linked by α-1,5-glycosidic bonds. It is a naturally occurring oligosaccharide found in plant cell walls, particularly in the hemicellulose fraction. This compound plays a crucial role in the structural integrity and functionality of plant cell walls.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-α-L-Arabinopentaose can be synthesized through enzymatic hydrolysis of arabinan, a polysaccharide found in plant cell walls. The enzyme endo-arabinanase is commonly used to cleave the α-1,5-glycosidic bonds in arabinan, resulting in the formation of 1,5-α-L-Arabinopentaose .
Industrial Production Methods
Industrial production of 1,5-α-L-Arabinopentaose involves the extraction of arabinan from plant sources such as sugar beet pulp or pectin-rich byproducts. The extracted arabinan is then subjected to enzymatic hydrolysis using endo-arabinanase to produce 1,5-α-L-Arabinopentaose .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-α-L-Arabinopentaose undergoes various chemical reactions, including:
Oxidation: Oxidation of the hydroxyl groups in 1,5-α-L-Arabinopentaose can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the aldehyde groups in oxidized 1,5-α-L-Arabinopentaose can yield the corresponding alcohols.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and bromine water.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Acetylated or benzoylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-α-L-Arabinopentaose has diverse applications in scientific research:
Chemistry: Used as a substrate for studying the activity of glycoside hydrolases and other carbohydrate-active enzymes.
Biology: Investigated for its role in plant cell wall structure and metabolism.
Medicine: Explored for its potential prebiotic effects and its ability to modulate gut microbiota.
Industry: Utilized in the production of biofuels and biochemicals from plant biomass.
Wirkmechanismus
1,5-α-L-Arabinopentaose exerts its effects primarily through its interaction with specific enzymes and receptors. It binds to glycoside hydrolases, facilitating the hydrolysis of glycosidic bonds in arabinan. This interaction is crucial for the degradation and utilization of arabinan in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-α-L-Arabinotriose: A trisaccharide with three arabinose units linked by α-1,5-glycosidic bonds.
1,5-α-L-Arabinotetraose: A tetrasaccharide with four arabinose units linked by α-1,5-glycosidic bonds.
1,5-α-L-Arabinohexaose: A hexasaccharide with six arabinose units linked by α-1,5-glycosidic bonds.
Uniqueness
1,5-α-L-Arabinopentaose is unique due to its specific structure and the number of arabinose units. This structure allows it to interact with specific enzymes and receptors, making it a valuable compound for studying carbohydrate metabolism and plant cell wall dynamics .
Eigenschaften
IUPAC Name |
5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONGGAYLDOOREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)


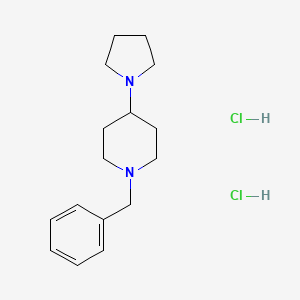

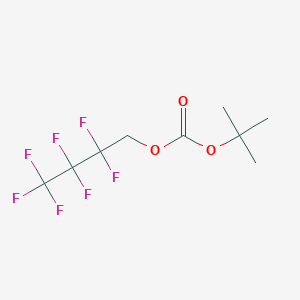

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)
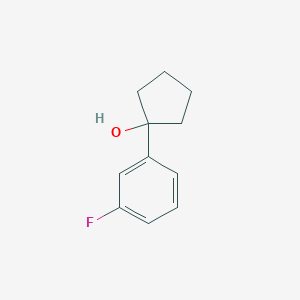

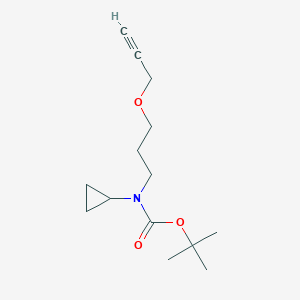

![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)
